molecular formula C18H29N3O2 B11832874 4-[(6R)-2-Amino-6,7,8,9-tetrahydro-1-methoxy-5H-benzocyclohepten-6-yl]-1-piperazineethanol

4-[(6R)-2-Amino-6,7,8,9-tetrahydro-1-methoxy-5H-benzocyclohepten-6-yl]-1-piperazineethanol

Cat. No.: B11832874
M. Wt: 319.4 g/mol
InChI Key: HMMXKBHUBMUIFA-OAHLLOKOSA-N
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Description

4-[(6R)-2-Amino-6,7,8,9-tetrahydro-1-methoxy-5H-benzocyclohepten-6-yl]-1-piperazineethanol is a complex organic compound with a unique structure that includes a benzocycloheptene ring, a piperazine ring, and an ethanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(6R)-2-Amino-6,7,8,9-tetrahydro-1-methoxy-5H-benzocyclohepten-6-yl]-1-piperazineethanol typically involves multiple steps. One common method includes the following steps:

    Formation of the Benzocycloheptene Ring: This can be achieved through a Diels-Alder reaction, where a diene and a dienophile react to form the cycloheptene ring.

    Introduction of the Amino Group: The amino group can be introduced via a reductive amination reaction.

    Formation of the Piperazine Ring: This step involves the cyclization of appropriate precursors to form the piperazine ring.

    Attachment of the Ethanol Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

4-[(6R)-2-Amino-6,7,8,9-tetrahydro-1-methoxy-5H-benzocyclohepten-6-yl]-1-piperazineethanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the ethanol group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

4-[(6R)-2-Amino-6,7,8,9-tetrahydro-1-methoxy-5H-benzocyclohepten-6-yl]-1-piperazineethanol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including as an antidepressant or antipsychotic agent.

    Industry: Used in the development of new materials and as a precursor for the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-[(6R)-2-Amino-6,7,8,9-tetrahydro-1-methoxy-5H-benzocyclohepten-6-yl]-1-piperazineethanol involves its interaction with specific molecular targets in the body. This may include binding to receptors or enzymes, leading to changes in cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(6R)-2-Amino-6,7,8,9-tetrahydro-1-methoxy-5H-benzocyclohepten-6-yl]-1-piperazineethanol shares similarities with other compounds that have a benzocycloheptene ring or a piperazine ring.
  • Examples include compounds used in the treatment of neurological disorders or as intermediates in organic synthesis.

Uniqueness

  • The unique combination of the benzocycloheptene ring, piperazine ring, and ethanol group gives this compound distinct chemical and biological properties.
  • Its specific stereochemistry (6R) also contributes to its unique interactions with molecular targets.

Properties

Molecular Formula

C18H29N3O2

Molecular Weight

319.4 g/mol

IUPAC Name

2-[4-[(6R)-2-amino-1-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-yl]piperazin-1-yl]ethanol

InChI

InChI=1S/C18H29N3O2/c1-23-18-16-4-2-3-15(13-14(16)5-6-17(18)19)21-9-7-20(8-10-21)11-12-22/h5-6,15,22H,2-4,7-13,19H2,1H3/t15-/m1/s1

InChI Key

HMMXKBHUBMUIFA-OAHLLOKOSA-N

Isomeric SMILES

COC1=C(C=CC2=C1CCC[C@H](C2)N3CCN(CC3)CCO)N

Canonical SMILES

COC1=C(C=CC2=C1CCCC(C2)N3CCN(CC3)CCO)N

Origin of Product

United States

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